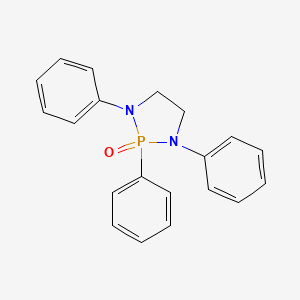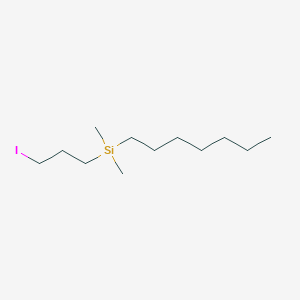
Heptyl(3-iodopropyl)dimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heptyl(3-iodopropyl)dimethylsilane is an organosilicon compound characterized by the presence of a heptyl group, a 3-iodopropyl group, and two methyl groups attached to a silicon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Heptyl(3-iodopropyl)dimethylsilane can be synthesized through a multi-step process. One common method involves the reaction of heptylmagnesium bromide with 3-iodopropyltrimethoxysilane. The reaction typically occurs in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to ensure the final product’s purity .
Análisis De Reacciones Químicas
Types of Reactions
Heptyl(3-iodopropyl)dimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form silanes with different functional groups.
Oxidation Reactions: Oxidation can lead to the formation of silanols or siloxanes.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in polar solvents such as dimethylformamide (DMF) are commonly used.
Reduction: Hydride donors like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether solvents.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in aqueous or organic solvents.
Major Products Formed
Substitution: Formation of silanes with different functional groups (e.g., silanols, siloxanes).
Reduction: Formation of simpler silanes or silanols.
Oxidation: Formation of silanols or siloxanes.
Aplicaciones Científicas De Investigación
Heptyl(3-iodopropyl)dimethylsilane has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of heptyl(3-iodopropyl)dimethylsilane involves its ability to form stable bonds with various substrates. The silicon atom can form strong bonds with oxygen, nitrogen, and carbon atoms, making it a versatile compound for various chemical reactions. The presence of the iodine atom allows for easy substitution, enabling the compound to be modified for specific applications .
Comparación Con Compuestos Similares
Similar Compounds
(3-Iodopropyl)trimethoxysilane: Similar structure but with methoxy groups instead of heptyl and dimethyl groups.
(3-Aminopropyl)triethoxysilane: Contains an amino group instead of an iodine atom.
Trimethoxysilane: Lacks the 3-iodopropyl and heptyl groups, making it less versatile.
Uniqueness
Heptyl(3-iodopropyl)dimethylsilane is unique due to its combination of a long heptyl chain and an iodine atom, which provides both hydrophobic properties and reactivity. This makes it suitable for applications requiring both stability and reactivity, such as in the synthesis of complex organosilicon compounds and the preparation of molecularly imprinted polymers .
Propiedades
Número CAS |
127292-85-7 |
|---|---|
Fórmula molecular |
C12H27ISi |
Peso molecular |
326.33 g/mol |
Nombre IUPAC |
heptyl-(3-iodopropyl)-dimethylsilane |
InChI |
InChI=1S/C12H27ISi/c1-4-5-6-7-8-11-14(2,3)12-9-10-13/h4-12H2,1-3H3 |
Clave InChI |
QAARLNWNHPDIEK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC[Si](C)(C)CCCI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


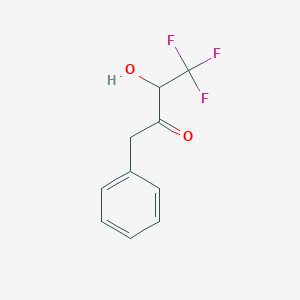
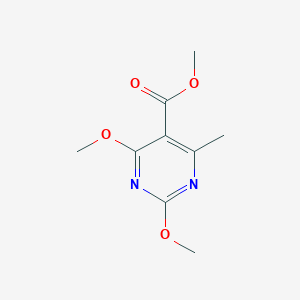
![Lithium, [(phenylsulfonyl)methyl]-](/img/structure/B14288606.png)
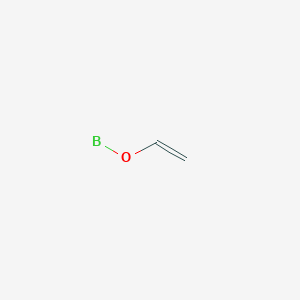
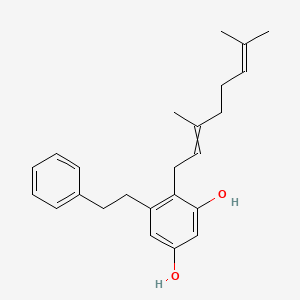
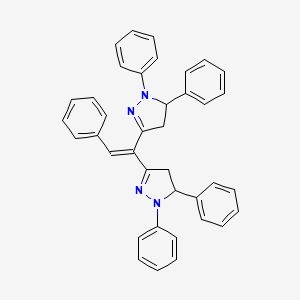
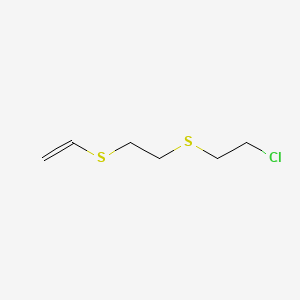
![[Hexoxy(oxido)phosphoryl] phosphate](/img/structure/B14288648.png)

![2,9-Bis[2,6-bis(2-methoxyethoxy)phenyl]-1,10-phenanthroline](/img/structure/B14288659.png)
![5-(Hexyloxy)-2-[4-(hexyloxy)phenyl]-1,3-benzoxazole](/img/structure/B14288671.png)
![[2-(2-Oxoethoxy)-1,4-dioxan-2-yl]acetaldehyde](/img/structure/B14288679.png)
